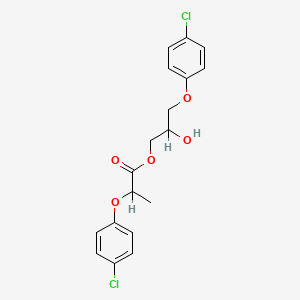
Cobalt;europium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;europium is a compound formed by the combination of cobalt and europium. Cobalt is a transition metal known for its ferromagnetic properties, high melting point, and multivalent nature . Europium, on the other hand, is a lanthanide metal known for its fluorescent properties and is commonly used in optoelectronic applications . The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt;europium compounds typically involves the reaction of cobalt and europium salts under controlled conditions. One common method is the co-precipitation technique, where solutions of cobalt and europium salts are mixed, and the resulting precipitate is collected and purified . Another method involves the solid-state reaction of cobalt and europium oxides at high temperatures .
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale co-precipitation or solid-state reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt;europium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt in the compound can be oxidized to form cobalt(III) complexes, while europium can be reduced to europium(II) compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligands such as ammonia and ethylenediamine can be used to form coordination complexes.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce cobalt(III) oxide and europium(III) oxide .
Wissenschaftliche Forschungsanwendungen
Cobalt;europium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Employed in bioimaging and biosensing applications due to the fluorescent properties of europium.
Medicine: Investigated for use in drug delivery systems and as contrast agents in magnetic resonance imaging.
Industry: Utilized in the production of advanced materials, including superconductors and magnetic materials.
Wirkmechanismus
The mechanism of action of cobalt;europium compounds involves their ability to interact with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer reactions, enhancing the rate of chemical transformations . In bioimaging, the fluorescent properties of europium allow for the visualization of biological structures .
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) oxide: Known for its catalytic properties and used in similar applications as cobalt;europium.
Europium(III) oxide: Primarily used for its fluorescent properties in optoelectronic applications.
Uniqueness: this compound compounds are unique due to the combination of the magnetic properties of cobalt and the fluorescent properties of europium. This combination allows for multifunctional applications, such as in magnetic resonance imaging where both contrast enhancement and fluorescence imaging can be achieved .
Eigenschaften
CAS-Nummer |
51199-31-6 |
|---|---|
Molekularformel |
Co2Eu |
Molekulargewicht |
269.830 g/mol |
IUPAC-Name |
cobalt;europium |
InChI |
InChI=1S/2Co.Eu |
InChI-Schlüssel |
ZIQVNKPZNPQSMM-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


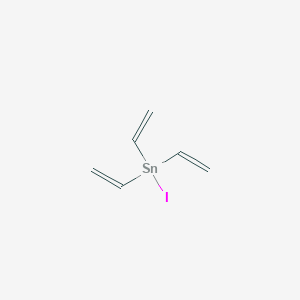
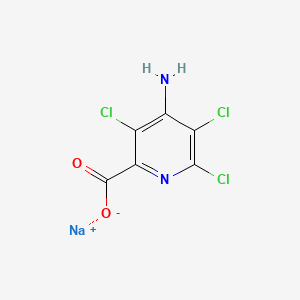

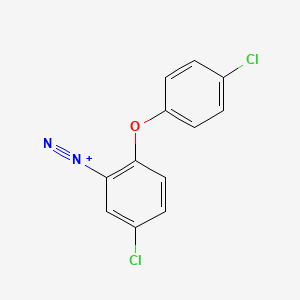
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
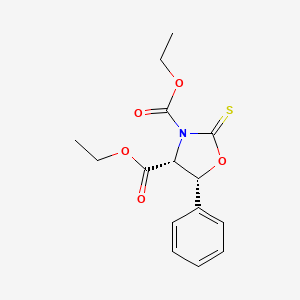
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)

![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)
